![molecular formula C22H22N2O6 B1199734 (S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid](/img/structure/B1199734.png)
(S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SN-38 carboxylic acid is a hydroxy monocarboxylic acid resulting from the hydrolysis of the δ-lactone ring of SN-38. It is a metabolite of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic pro-drug used in the treatment of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SN-38 carboxylic acid can be synthesized through the hydrolysis of SN-38. The hydrolysis process involves breaking the δ-lactone ring of SN-38, resulting in the formation of the carboxylic acid form . This reaction typically requires acidic or basic conditions to facilitate the hydrolysis.
Industrial Production Methods
Industrial production of SN-38 carboxylic acid involves large-scale hydrolysis of SN-38 under controlled conditions. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient conversion of SN-38 to its carboxylic acid form .
Analyse Chemischer Reaktionen
Types of Reactions
SN-38 carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
SN-38 carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of irinotecan in cancer treatment.
Industry: Utilized in the development of new drugs and chemical processes
Wirkmechanismus
SN-38 carboxylic acid exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and subsequent cell death. The compound targets the DNA-topoisomerase I complex, preventing the repair of DNA supercoiling and entanglements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Irinotecan: A pro-drug that is converted to SN-38 in the body.
Camptothecin: A parent compound of SN-38 with similar topoisomerase I inhibitory activity.
Topotecan: Another camptothecin derivative with similar mechanisms of action
Uniqueness
SN-38 carboxylic acid is unique due to its specific hydrolysis product from SN-38 and its potent inhibitory effect on topoisomerase I. It has a higher cytotoxicity compared to its parent compound, irinotecan, making it a valuable compound in cancer research and treatment .
Eigenschaften
Molekularformel |
C22H22N2O6 |
---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(2S)-2-[12-ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-3-12-13-7-11(26)5-6-17(13)23-19-14(12)9-24-18(19)8-16(15(10-25)20(24)27)22(30,4-2)21(28)29/h5-8,25-26,30H,3-4,9-10H2,1-2H3,(H,28,29)/t22-/m0/s1 |
InChI-Schlüssel |
IRKZFHZUIBLGKU-QFIPXVFZSA-N |
SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
Isomerische SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
Kanonische SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.